molecular formula C21H20F3N3O2S B2560517 2-methyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine CAS No. 881940-93-8

2-methyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine

Cat. No.: B2560517
CAS No.: 881940-93-8
M. Wt: 435.47
InChI Key: CPZCHJGCSMWYLC-UHFFFAOYSA-N
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Description

2-methyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a quinoline core, a structure prevalent in many compounds with documented biological activity . The specific substitution pattern, including the 7-trifluoromethyl group and the 4-amine linked to a phenylsulfonyl moiety with a pyrrolidine ring, suggests potential as a key intermediate or scaffold for the development of therapeutic agents. Similar quinoline and sulfonyl-containing compounds are frequently investigated for their interactions with various enzyme families and cellular receptors . This compound is provided for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. Its structure indicates potential for use in high-throughput screening assays to discover new enzyme inhibitors or receptor modulators. Researchers can leverage this chemical in exploring new pathways in oncology, neuroscience, and infectious diseases, where related compounds have shown activity . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

2-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-7-(trifluoromethyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O2S/c1-14-12-19(18-9-4-15(21(22,23)24)13-20(18)25-14)26-16-5-7-17(8-6-16)30(28,29)27-10-2-3-11-27/h4-9,12-13H,2-3,10-11H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZCHJGCSMWYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory applications. This article reviews the current understanding of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a quinoline backbone substituted with a trifluoromethyl group and a pyrrolidinylsulfonamide moiety, which are critical for its biological interactions. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially influencing its pharmacokinetic properties.

Anticancer Properties

Recent studies have demonstrated that compounds similar to 2-methyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoline have shown growth inhibition in leukemia cell lines such as HL-60, U937, and K562. The approximate IC50 values for these compounds range around 100 nM, indicating potent activity against malignant cells while sparing normal cells like human umbilical vein endothelial cells (HUVEC) .

Table 1: Cytotoxicity of Quinoline Derivatives

CompoundCell LineIC50 (nM)Mechanism of Action
Smh-3HL-60103.26G2/M phase arrest
Smh-3U937TBDCDK1 inhibition
Smh-3K562TBDApoptosis induction

The anticancer activity of this class of compounds is primarily attributed to their ability to induce cell cycle arrest and apoptosis. Studies have reported that treatment with these quinoline derivatives leads to significant G2/M phase arrest by inhibiting cyclin-dependent kinase 1 (CDK1) activity. This inhibition results in decreased levels of cyclin A and cyclin B, crucial regulators of the cell cycle .

Anti-inflammatory Activity

In addition to anticancer effects, the compound is being investigated for its anti-inflammatory properties. Research indicates that similar sulfonamide derivatives can selectively inhibit bromodomain-containing protein 4 (BRD4), an epigenetic target implicated in inflammatory disorders. The selectivity and potency of these compounds make them promising candidates for treating chronic inflammatory conditions .

Case Studies

  • Case Study on Leukemia Treatment : A study involving the compound Smh-3 demonstrated its efficacy in inhibiting growth in leukemia cell lines with minimal toxicity to normal cells. The research highlighted the compound's potential as a targeted therapy in hematological malignancies .
  • Inflammation Model : In animal models of inflammation, sulfonamide derivatives exhibited reduced markers of inflammation and improved clinical outcomes, suggesting a viable pathway for developing anti-inflammatory drugs based on this scaffold .

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinoline Derivatives

Compound Name Substituents Key Features Biological Activity (pIC50) Reference
Target Compound 2-methyl, 7-CF₃, 4-(pyrrolidin-1-ylsulfonyl)phenyl Enhanced solubility via pyrrolidine sulfonyl N/A (hypothetical)
7-(CF₃)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine (1) 7-CF₃, 3,4,5-trimethoxyphenyl Anticancer activity 5.0278
2-Methyl-N-(7-CF₃-quinolin-4-yl)quinolin-3-amine (11) 2-methyl, 7-CF₃, quinolin-3-amine 2–3× potency of doxorubicin 4.7878
N-(4-(4-Aminophenylsulfonyl)phenyl)-7-CF₃-quinolin-4-amine (26) 7-CF₃, 4-(sulfonamide)phenyl Moderate anticancer activity 4.7258
N-(5,6-Dimethyl-1,2,4-triazin-3-yl)-7-CF₃-quinolin-4-amine (23) 7-CF₃, triazine substituent Moderate activity 4.6615

Key Observations :

  • The target compound’s pyrrolidinylsulfonyl group distinguishes it from analogues with piperazine sulfonyl (e.g., compounds 15–19 in ) or aryl sulfonyl groups (e.g., compound 26). Pyrrolidine’s smaller ring size may improve membrane permeability compared to piperazine derivatives .
  • The 7-trifluoromethyl group is conserved across most analogues, suggesting its critical role in enhancing binding affinity through hydrophobic interactions .

Key Observations :

  • The target compound’s synthesis would likely follow a nucleophilic aromatic substitution between 4-chloro-7-CF₃-quinoline and 4-(pyrrolidin-1-ylsulfonyl)aniline, similar to methods in and .
  • Yields for analogues range from 23% to 56%, influenced by steric hindrance and amine reactivity. Pyrrolidine sulfonyl’s moderate steric bulk may favor higher yields compared to bulkier amines (e.g., compound 19: 23% yield) .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Molecular Weight logP (Predicted) Solubility
Target Compound ~498.5 ~3.2 Moderate (sulfonamide enhances aqueous solubility)
Compound 1 () 438.4 2.8 Low (trimethoxyphenyl reduces solubility)
Compound 11 () 423.4 3.5 Low (quinolin-3-amine increases lipophilicity)

Key Observations :

  • The pyrrolidinylsulfonyl group balances lipophilicity (logP ~3.2) and solubility, outperforming analogues with purely aromatic substituents (e.g., compound 1: logP 2.8) .
  • The trifluoromethyl group increases metabolic stability but may reduce solubility without polar substituents .

Table 4: Anticancer and Antiparasitic Activities

Compound Activity (IC50/EC50) Mechanism Reference
Target Compound N/A (hypothetical) Likely kinase inhibition
Compound 11 () 16.3 nM (pIC50 4.7878) DNA intercalation
Compound 1 () 9.38 nM (pIC50 5.0278) Tubulin polymerization inhibition
Compound 26 () 18.8 nM (pIC50 4.7258) Topoisomerase II inhibition

Key Observations :

  • The target compound’s sulfonamide moiety may enhance target binding (e.g., kinase or tubulin) compared to non-sulfonamide analogues .

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